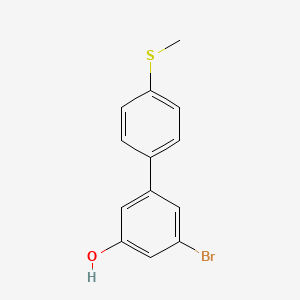

3-Bromo-5-(4-methylthiophenyl)phenol

Description

3-Bromo-5-(4-methylthiophenyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with a bromine atom at the 3-position and a 4-methylthiophenyl group at the 5-position.

Properties

IUPAC Name |

3-bromo-5-(4-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGVSNHKVLNDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylthiophenyl)phenol typically involves the bromination of 5-(4-methylthiophenyl)phenol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylthiophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Phenyl derivatives without the bromine atom.

Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(4-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key bromophenols and related compounds for comparative analysis:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity 4-Methylthiophenyl vs. Chlorophenyl derivatives, however, exhibit stronger antimicrobial activity due to halogen-mediated electron withdrawal . Hydroxymethyl vs. Methylthiophenyl: Hydroxymethyl groups enhance water solubility, making 3-bromo-5-(hydroxymethyl)phenol prevalent in marine algae for osmoregulation. In contrast, the methylthiophenyl group’s sulfur atom may confer antioxidant or enzyme-inhibitory properties .

Synthetic Pathways 3-Bromo-5-(4-methylthiophenyl)phenol: Likely synthesized via Suzuki coupling or nucleophilic aromatic substitution, analogous to 3β-(4-methylthiophenyl)tropane derivatives (). Bromination of pre-assembled 5-(4-methylthiophenyl)phenol using NBS or Br₂ could yield the target compound . 3-Bromo-5-(trifluoromethyl)phenol: Prepared via Friedel-Crafts acylation followed by bromination, leveraging CF₃’s electron-withdrawing effects to direct electrophilic substitution .

Biological Relevance Antimicrobial Activity: 4-Methylthiophenyl-containing oxazole derivatives (e.g., compound 13 in ) inhibit chemoresistant HT-29 cells at sub-nanomolar levels, suggesting that the methylthiophenyl group enhances cytotoxicity .

Thermodynamic and Spectral Data

While direct data for 3-bromo-5-(4-methylthiophenyl)phenol is unavailable, extrapolations can be made:

- Melting Point: Expected to be higher than 3-bromo-5-(hydroxymethyl)phenol (∼150–160°C) due to increased molecular symmetry and van der Waals interactions.

- UV-Vis Absorption: The methylthiophenyl group’s conjugation with the phenol ring may shift λmax to ∼270–290 nm, similar to 4-methylthiophenyltropanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.